Isoproterenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163353. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

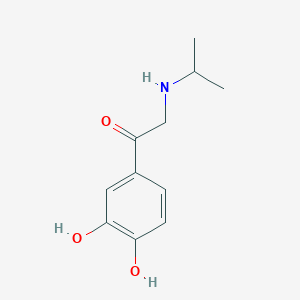

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,12-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQMIYWSZZTXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153099 | |

| Record name | Acetophenone, 3',4'-dihydroxy-2-(isopropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-28-8 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproterenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproterenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 3',4'-dihydroxy-2-(isopropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/299T6A9WRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Isoproterenol: A Technical Guide

Introduction

Isoproterenol, also known as isoprenaline, stands as a landmark molecule in the history of pharmacology. As a potent, non-selective β-adrenergic agonist, its discovery and subsequent clinical application not only provided significant therapeutic advancements but also played a pivotal role in unraveling the complexities of the sympathetic nervous system. This technical guide provides an in-depth exploration of the discovery, historical development, and scientific evolution of isoproterenol, tailored for researchers, scientists, and drug development professionals. We will delve into the key scientific breakthroughs, experimental methodologies, and the clinical journey of this influential synthetic catecholamine.

The Genesis of a Non-Selective Beta-Agonist: Discovery and First Synthesis

The story of isoproterenol begins in the 1940s, a period of burgeoning research into synthetic analogues of epinephrine. The goal was to develop sympathomimetic amines with more favorable therapeutic profiles, particularly for the treatment of bronchospasm.

The Initial Discovery

In 1940, the Austrian pharmacologist H. Konzett is credited with the discovery of isoprenaline. While the primary publication from this exact year remains elusive in readily available databases, his work laid the foundation for its recognition as a potent bronchodilator. Subsequent research in the 1940s further characterized this isopropyl analog of epinephrine, noting its ability to dilate the bronchi, increase heart rate and cardiac output, all without the vasoconstrictive effects of epinephrine.[1][2]

Pioneering Synthesis

The first patents for the synthesis of isoproterenol appeared in the early 1940s. A U.S. patent filed in 1943 described a method for its preparation, highlighting its wider therapeutic index and stronger action compared to adrenaline.[2] One of the early and common synthetic routes involves the reaction of catechol with chloroacetyl chloride, followed by reaction with isopropylamine and subsequent reduction.

A general synthetic scheme is as follows:

-

Friedel-Crafts Acylation: Catechol is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-chloro-3',4'-dihydroxyacetophenone.

-

Amination: The resulting acetophenone derivative is then reacted with isopropylamine to substitute the chlorine atom, forming 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride.

-

Reduction: The ketone group is then reduced to a hydroxyl group, typically via catalytic hydrogenation using a palladium catalyst, to yield isoproterenol.[3]

This synthesis pathway, with various modifications, has been a cornerstone for the production of isoproterenol and its derivatives.

Unraveling the Mechanism: The Dawn of Adrenergic Receptor Theory

The true significance of isoproterenol's discovery could not be fully appreciated without a theoretical framework to explain its actions. This framework was masterfully provided by Raymond P. Ahlquist in his landmark 1948 paper.

Ahlquist's Revolutionary Hypothesis

Prior to Ahlquist's work, the effects of adrenergic substances were thought to be mediated by two hypothetical substances, "Sympathin E" (excitatory) and "Sympathin I" (inhibitory). Ahlquist, through a series of elegant experiments on isolated tissues, proposed a more unifying and accurate theory. He observed that the rank order of potency of a series of sympathomimetic amines, including epinephrine, norepinephrine, and isoproterenol, differed depending on the tissue and the response measured.

He proposed the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β) adrenoceptors.

-

α-receptors were generally associated with excitatory responses, such as vasoconstriction.

-

β-receptors were typically linked to inhibitory responses, such as smooth muscle relaxation (bronchodilation), as well as cardiac stimulation.

Isoproterenol was a key tool in this differentiation, as it demonstrated potent activity at β-receptors with very little effect on α-receptors.[4][5][6]

Experimental Protocol: The Isolated Organ Bath

Ahlquist's seminal work relied heavily on the isolated organ bath technique, a cornerstone of classical pharmacology. This method allows for the study of drug effects on isolated tissues in a controlled environment.

Objective: To determine the contractile or relaxant effects of adrenergic agonists on isolated smooth muscle tissue (e.g., rabbit intestine, guinea pig trachea).

Methodology:

-

Tissue Preparation: A segment of the desired tissue (e.g., a section of guinea pig trachea) is carefully dissected and mounted in an organ bath chamber.

-

Physiological Solution: The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain tissue viability.

-

Transducer Attachment: One end of the tissue is fixed, while the other is attached to a force-displacement transducer, which measures changes in tissue tension.

-

Equilibration: The tissue is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.

-

Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of the agonist (e.g., isoproterenol) to the bath at set intervals.

-

Data Recording: The resulting changes in tissue tension (contraction or relaxation) are recorded on a polygraph or digital data acquisition system.

This technique allowed for the direct comparison of the potencies of different adrenergic agonists and was instrumental in establishing the α and β receptor classification.

The Pharmacological Evolution: Differentiating Beta-Receptor Subtypes

Ahlquist's theory was a monumental leap, but the story of the beta-receptor was not yet complete. The diverse effects of isoproterenol on different organs suggested further complexity.

The Discovery of β1 and β2 Receptors

In the late 1940s and into the 1950s, further research by scientists including A. M. Lands and F. P. Tainter led to the subdivision of beta-receptors into two main subtypes:

-

β1-receptors: Primarily located in the heart, their stimulation leads to increased heart rate (chronotropy) and contractility (inotropy).

-

β2-receptors: Predominantly found in the smooth muscle of the bronchi and blood vessels, their activation results in smooth muscle relaxation (bronchodilation and vasodilation).

Isoproterenol's non-selectivity, meaning its ability to potently stimulate both β1 and β2 receptors, explained its dual action of cardiac stimulation and bronchodilation. This understanding was crucial for the subsequent development of more selective drugs.

Isoproterenol as a Pharmacological Tool

The non-selectivity of isoproterenol made it an invaluable tool for researchers. It served as a standard agonist for studying the beta-adrenergic system and was instrumental in the development and characterization of the first beta-blockers, such as dichloroisoproterenol and propranolol.

Clinical Development and Therapeutic Applications

Isoproterenol was first approved for medical use in the United States in 1947.[4] Its potent bronchodilator and cardiac stimulant properties led to its use in a variety of clinical settings.

A Revolution in Asthma Treatment

In the 1950s, isoproterenol became a frontline treatment for asthma.[6] It was initially administered via nebulizers and later, in 1957, through the first metered-dose inhaler (MDI), the "Medihaler-Iso."[7] This provided patients with a portable and rapid-acting means of relieving bronchospasm.

Cardiac Indications

Isoproterenol's potent chronotropic and inotropic effects made it a valuable agent for treating bradycardia (slow heart rate) and heart block. It was also used in emergency situations of cardiac arrest until more definitive treatments like pacemakers became available.

The Decline in Asthma Therapy and the Rise of Selective Agonists

The widespread use of isoproterenol for asthma in the 1960s was associated with an alarming increase in asthma-related deaths.[5] This was linked to the high doses delivered by some inhalers and the drug's potent cardiac side effects (tachycardia, arrhythmias) due to its β1-agonist activity. Over-reliance on isoproterenol for bronchodilation without addressing the underlying inflammation in asthma was also a contributing factor.

This critical issue spurred the development of selective β2-adrenergic agonists (e.g., salbutamol, terbutaline) in the late 1960s and 1970s. These drugs offered potent bronchodilation with significantly fewer cardiac side effects, leading to a sharp decline in the use of isoproterenol for asthma.

Modern Understanding and Experimental Characterization

Today, while its use in asthma is largely historical, isoproterenol remains a valuable tool in research and in specific clinical scenarios. Modern techniques have provided a deeper understanding of its mechanism of action at the molecular level.

Signaling Pathways

Isoproterenol exerts its effects by binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade:

Caption: Isoproterenol-induced β-adrenergic signaling pathway.

Experimental Protocol: Adenylyl Cyclase Activation Assay

This assay measures the ability of an agonist like isoproterenol to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

Objective: To quantify the activation of adenylyl cyclase in response to isoproterenol in a cell membrane preparation.

Methodology:

-

Membrane Preparation: Cell membranes expressing β-adrenergic receptors are isolated from a relevant tissue or cell line.

-

Incubation Mixture: The membranes are incubated in a buffer containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of isoproterenol.

-

Reaction: The reaction is initiated by the addition of the cell membranes and allowed to proceed for a defined period at a specific temperature.

-

Termination: The reaction is stopped, typically by heat inactivation.

-

cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of isoproterenol.

Experimental Protocol: Radioligand Binding Assay

This technique is used to determine the affinity of a ligand (like isoproterenol) for its receptor.

Objective: To measure the binding affinity of isoproterenol for β-adrenergic receptors.

Methodology:

-

Membrane Preparation: As in the adenylyl cyclase assay, cell membranes containing β-adrenergic receptors are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and increasing concentrations of unlabeled isoproterenol (the competitor).

-

Equilibrium: The mixture is incubated until binding equilibrium is reached.

-

Separation: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of isoproterenol that inhibits 50% of the radioligand binding) can be determined. The Ki (inhibitor constant), a measure of the affinity of isoproterenol for the receptor, is then calculated using the Cheng-Prusoff equation.

Conclusion

The journey of isoproterenol, from its synthesis in the 1940s to its current-day applications, is a compelling narrative of scientific discovery and therapeutic evolution. It was a catalyst for the revolutionary concept of adrenergic receptor subtypes, a crucial tool for the development of beta-blockers, and a life-saving medication for patients with asthma and cardiac conditions. While its therapeutic role has been refined with the advent of more selective agents, isoproterenol's legacy endures. It remains an indispensable pharmacological tool for researchers and a testament to the profound impact of molecular structure on biological function. The in-depth understanding of its history and the experimental methodologies used to characterize it continues to inform and inspire the development of new and improved therapeutics.

References

- Ahlquist, R. P. (1948). A study of the adrenotropic receptors. American Journal of Physiology-Legacy Content, 153(3), 586-600.

- Isoproterenol. (2023). In StatPearls.

- Process for the preparation of Isoproternol hydrochloride. (2021). Technical Disclosure Commons.

- The History of Therapeutic Aerosols: A Chronological Review. (2016). Journal of Aerosol Medicine and Pulmonary Drug Delivery, 29(4), 351–378.

- Ahlquist's adrenergic receptor theories were the subject of skepticism until the discovery of dichloroisoproterenol (DCI) by Powell and Slater in 1958. (2007). The American Journal of Medicine, 120(5), 380–387.

- Asthma | One Hundred Years of Treatment and Onward. (2005). American Journal of Respiratory and Critical Care Medicine, 171(4), 301–309.

- Check Out These Old Asthma Treatments and Remedies! (2022). Asthma.net.

-

Isoproterenol. (n.d.). PubChem. Retrieved from [Link]

-

Isoprenaline. (n.d.). Wikipedia. Retrieved from [Link]

- A Brief History of Inhaled Asthma Therapy Over the Last Fifty Years. (2006). Journal of Aerosol Medicine, 19(3), 257–270.

- The Adrenergic Receptor. (1966). Journal of Pharmaceutical Sciences, 55(4), 345–351.

-

Isuprel (Isoproterenol): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]

- Determination That ISUPREL (Isoproterenol Hydrochloride) Injection, 0.2 Milligrams per Milliliter, Was Not Withdrawn From Sale for Reasons of Safety or Effectiveness. (2024). Federal Register, 89(59), 20996-20997.

- Isuprel® Generic Name: isoproterenol hydrochloride Sponsor: Hospira Approval D

-

Early Inhalation Therapy Medications. (n.d.). Virtual Museum of Inhalers. Retrieved from [Link]

- In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. (2016). Jornal Brasileiro de Pneumologia, 42(4), 304–311.

- In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea. (2022). Molecules, 27(4), 1332.

- Pharmacology (effects of drugs on isolated guinea pig tracheal chain prepar

- Intravenous isoproterenol: rationale for bronchial asthma. (1971). The Annals of Internal Medicine, 74(4), 473–478.

- Effect of Norepinephrine and Isoprenaline on the Airway Resistance of Patients With Chronic Bronchial Obstruction. (1966). Thorax, 21(4), 333–336.

- WO2018127806A1 - Process for preparation of isoproterenol hydrochloride. (2018).

- Synthesis of ring-alkylated isoproterenol derivatives. (1981). The Journal of Organic Chemistry, 46(23), 4751–4754.

- A comparative study of the effects of 1-arterenol, epinephrine and isopropylarterenol on the heart. (1952). Journal of Pharmacology and Experimental Therapeutics, 106(1), 65–76.

- Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (1989). American Journal of Hypertension, 2(11 Pt 2), 245S–251S.

- Role of β-Blockers as a Cornerstone of Cardiovascular Therapy. (2004). American Journal of Hypertension, 17(S1), 9S-14S.

-

Dichloroisoprenaline. (n.d.). Wikipedia. Retrieved from [Link]

- Pharmacological activity of nitroxide analogues of dichloroisoproterenol and propranolol. (1976). Journal of Medicinal Chemistry, 19(10), 1254–1256.

-

Discovery and development of beta2 agonists. (n.d.). Wikipedia. Retrieved from [Link]

-

Structure-Activity Relationships. (n.d.). ResearchGate. Retrieved from [Link]

- Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. (1987). Molecular Pharmacology, 32(2), 163–172.

- CN109438262A - The preparation method of isoprenaline hydrochloride. (2019).

- WO2019150381A1 - A stable pharmaceutical composition and process for production of isoproterenol hydrochloride injection. (2019).

- Isoproterenol Aerosols for Asthma: Experiences with Severe Chronic Asthma in Children. (1970).

- Properties of the beta 1- and beta 2-adrenergic receptor subtypes revealed by molecular cloning. (1989). Canadian Journal of Physiology and Pharmacology, 67(12), 1575–1580.

- Alpha- and beta-adrenergic receptor subtypes properties, distribution and regul

- beta-Adrenergic receptors in the developing rabbit lung. (1982).

- Detection and quantification of mRNA expression of alpha- and beta-adrenergic receptor subtypes in the mammary gland of dairy cows. (2002). Journal of Dairy Science, 85(11), 2919–2928.

-

Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. (n.d.). REPROCELL. Retrieved from [Link]

- In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. (2017). Journal of Pharmacological and Toxicological Methods, 88, 1–10.

- Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. (2015). Journal of Visualized Experiments, (95), e52334.

-

Isolated organ/tissue test – organ bath. (n.d.). Panlab. Retrieved from [Link]

-

Organ bath. (n.d.). Wikipedia. Retrieved from [Link]

- Half a Century of Technological Advances in Pulmonary Drug Delivery: A Personal Perspective. (2022). Frontiers in Drug Delivery, 2, 888703.

- Comparison of isoprenaline with adrenaline as components of epidural test dose solutions for halothane anaesthetized children. (1998). British Journal of Anaesthesia, 80(5), 625–628.

- Comparison of haemodynamic effects of intravenous isoprenaline and adrenaline after aortic valvar homograft replacement. (1970). Thorax, 25(4), 471–478.

- Arrhythmia induction using isoproterenol or epinephrine during electrophysiology study for supraventricular tachycardia. (2018). Journal of Cardiovascular Electrophysiology, 29(10), 1431–1437.

- Hemodynamic effects of intravenous isoproterenol versus epinephrine in the chronic maternal-fetal sheep preparation. (1991). American Journal of Obstetrics and Gynecology, 164(4), 1148–1155.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tdcommons.org [tdcommons.org]

- 4. Isoprenaline - Wikipedia [en.wikipedia.org]

- 5. A brief history of inhaled asthma therapy over the last fifty years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Chemical synthesis process of isoproterenone

An In-depth Technical Guide to the Chemical Synthesis of Isoproterenone

Introduction

This compound (also known as isoprenaline) is a potent, non-selective β-adrenergic agonist with significant applications in medicine.[1][2][3] Chemically, it is a synthetic catecholamine, structurally analogous to epinephrine but with a larger N-isopropyl substitution.[2] This key structural modification dramatically shifts its pharmacological profile, conferring strong activity on both β₁ and β₂ adrenergic receptors with minimal effect on α-receptors.[2][4][5][6] This dual agonism results in powerful cardiac stimulation (positive chronotropic and inotropic effects) and smooth muscle relaxation, particularly in the bronchi.[5][6] Consequently, this compound is primarily used for the treatment of bradycardia (slow heart rate) and heart block.[1][2]

The synthesis of this compound presents several challenges inherent to catecholamine chemistry. These include the sensitivity of the catechol moiety to oxidation, the need for regioselective acylation, and the critical importance of establishing the correct stereochemistry at the benzylic alcohol.[7] The biological activity of this compound resides almost exclusively in the (R)-enantiomer.[4] This guide provides a detailed examination of the predominant industrial synthesis pathway, explores alternative and asymmetric strategies, and discusses the critical aspects of purification and impurity control.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

A retrosynthetic analysis of this compound reveals a straightforward disconnection strategy. The primary target is the C-N bond of the amino alcohol side chain and the C-C bond connecting the side chain to the aromatic ring. This leads to a logical forward synthesis starting from a commercially available catechol precursor.

Caption: Retrosynthetic analysis of this compound.

The most industrially viable approach follows this linear sequence, involving three primary transformations:

-

Friedel-Crafts Acylation: Introduction of a two-carbon chain onto the catechol ring.

-

Nucleophilic Substitution: Installation of the N-isopropyl group.

-

Reduction: Conversion of a ketone intermediate to the final secondary alcohol.

Part 2: The Predominant Industrial Synthesis Pathway

The most common and economically viable synthesis of this compound hydrochloride begins with catechol and proceeds through a three-step sequence.[1][4][8]

Step 1: Friedel-Crafts Acylation of Catechol

The synthesis initiates with a Friedel-Crafts acylation of catechol using chloroacetyl chloride in the presence of a Lewis acid, typically aluminum chloride (AlCl₃).[1][4] This electrophilic aromatic substitution attaches the chloroacetyl group to the catechol ring, forming the key intermediate, 2-chloro-3',4'-dihydroxyacetophenone.

Causality and Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is essential for activating the chloroacetyl chloride. It coordinates to the carbonyl oxygen, increasing the electrophilicity of the acyl carbon and generating a potent acylium ion equivalent, which is necessary to overcome the deactivating effect of the hydroxyl groups on the aromatic ring for acylation.

-

Solvent: Dichloromethane is a common solvent for this reaction, as it is relatively inert and effectively solvates the reactants and the aluminum chloride complex.[1]

-

Temperature Control: The reaction is typically initiated at a low temperature (0-10°C) during the addition of reagents to manage the highly exothermic nature of the Friedel-Crafts reaction and prevent side reactions.[1]

Caption: Workflow for the Friedel-Crafts Acylation of Catechol.

Experimental Protocol: Synthesis of 2-chloro-3',4'-dihydroxyacetophenone [1]

-

To a mixture of aluminum chloride (606 g) and dichloromethane (1800 ml), add catechol (200 g) in portions at 0-10°C.

-

Gradually add a solution of chloroacetyl chloride (217.3 g) in dichloromethane (200 ml) to the mixture, maintaining the temperature at 0-10°C.

-

Allow the reaction mixture to stir at 25-35°C until the reaction is complete, as monitored by HPLC.

-

Quench the reaction by carefully adding it to aqueous hydrochloric acid.

-

Filter the resulting slurry to isolate the crude product.

-

Purify the crude solid by crystallization from aqueous acetic acid to yield 2-chloro-3',4'-dihydroxyacetophenone.

| Parameter | Value | Reference |

| Starting Material | Catechol | [1] |

| Acylating Agent | Chloroacetyl Chloride | [1] |

| Catalyst | Aluminum Chloride | [1] |

| Solvent | Dichloromethane | [1] |

| Temperature | 0-35°C | [1] |

| Typical Yield | ~62% | [1] |

Step 2: Amination with Isopropylamine

The 2-chloro-3',4'-dihydroxyacetophenone intermediate is then subjected to nucleophilic substitution with isopropylamine. The amine displaces the chloride atom to form 3',4'-dihydroxy-2-(isopropylamino)-acetophenone. This intermediate is also known as this compound or Isoprenaline EP Impurity A.[9] The product is often isolated as its hydrochloride salt to improve stability and handling.[1]

Causality and Experimental Choices:

-

Nucleophile: Isopropylamine is chosen specifically to introduce the N-isopropyl group, which is critical for β-receptor selectivity. Structure-activity relationship (SAR) studies show that increasing the size of the N-substituent from a methyl (as in epinephrine) to an isopropyl group decreases α-receptor activity and enhances β-receptor activity.[4]

-

Solvent: Acetonitrile is a suitable solvent for this step.[1]

-

Salt Formation: Treatment with hydrochloric acid converts the amine product into its hydrochloride salt, which is typically a stable, crystalline solid that can be easily filtered and purified.[1]

Experimental Protocol: Synthesis of 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride [1]

-

Add 2-chloro-3',4'-dihydroxyacetophenone (200 g) to acetonitrile (1400 ml) in a reaction vessel.

-

Gradually add isopropylamine solution (221.7 g) to the mixture at 20-30°C.

-

Stir the reaction mixture until completion is confirmed by HPLC.

-

Treat the mixture with hydrochloric acid to precipitate the product.

-

Filter the solid to provide 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride.

Step 3: Catalytic Hydrogenation to this compound

The final step is the reduction of the ketone functionality in the intermediate to a secondary alcohol. This is achieved via catalytic hydrogenation, typically using a palladium catalyst. This step creates the chiral center of the this compound molecule.

Causality and Experimental Choices:

-

Reduction Method: Catalytic hydrogenation is a clean and efficient method for reducing ketones to alcohols. It avoids the use of metal hydride reagents, which can be more difficult to handle on an industrial scale.

-

Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[1]

-

Impurity Control: Some modern patented processes incorporate an ion-exchange resin during the hydrogenation.[1][8] This is a critical innovation, as the resin helps to control the formation of impurities, leading to a higher purity final product and simplifying downstream purification.[8] This avoids the need for multiple recrystallization steps, making the process more industrially viable.[1]

-

Hydrogen Pressure: The reaction is run under a positive pressure of hydrogen gas (e.g., 2 to 8 Kg/cm²) to ensure efficient reduction.[1]

Experimental Protocol: Synthesis of Isoproterenol Hydrochloride [1]

-

Charge a hydrogenator with 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride (5a), a palladium catalyst, an ion-exchange resin (e.g., Amberlite IRA-904), and an alcoholic solvent (e.g., methanol).[1][4]

-

Pressurize the vessel with hydrogen gas (3 to 5 Kg/cm²) and maintain the pressure at 20-30°C.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst and resin.

-

Optionally, treat the filtrate with activated carbon to remove color impurities.

-

Concentrate the filtrate to obtain the solid product.

-

Purify the solid by treatment with ethanol and water, followed by filtration, to yield isoproterenol hydrochloride.

| Parameter | Value | Reference |

| Catalyst | Palladium on Carbon | [1] |

| Additive | Ion-Exchange Resin | [1][8] |

| Solvent | Methanol / Ethanol | [1] |

| H₂ Pressure | 2-8 Kg/cm² | [1] |

| Temperature | 20-30°C | [1] |

| Final Purity (HPLC) | >99.9% | [1][8] |

Part 3: Alternative and Asymmetric Synthetic Approaches

While the catechol-based route is dominant, alternative methods have been developed to improve efficiency or achieve stereoselectivity.

Alternative Route via a Glycine Intermediate

An alternative synthesis involves a Friedel-Crafts reaction between catechol and glycine, using zinc chloride as a catalyst. This forms the 2-amino-1-(3,4-dihydroxyphenyl)ethanone intermediate directly. This intermediate is then N-alkylated with an isopropyl source (like isopropyl chloride) and subsequently reduced to yield this compound.[1][10] This approach offers a different pathway to the key ketone intermediate, potentially reducing costs and environmental impact.[10]

Caption: Workflow for this compound synthesis via a Glycine intermediate.

Asymmetric Synthesis and Chiral Resolution

Given that the (R)-enantiomer is the active form, methods to produce enantiomerically pure isoproterenol are highly valuable.

-

Chiral Resolution: A traditional method involves resolving the racemic mixture of this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as d-tartaric acid. The diastereomers, having different physical properties, can then be separated by fractional crystallization.[1]

-

Enantioselective Synthesis: Modern approaches focus on creating the chiral center stereoselectively. One reported method uses a chiral catalyst in the reduction step. For example, a borane reducing agent in the presence of a chiral 1,3,2-oxazaborole derivative catalyst can reduce the ketoimine precursor to yield enantiopure isoproterenol.[1][8] Another advanced strategy involves an enantioselective Henry reaction to construct the chiral amino alcohol backbone.[11]

Part 4: Purification, Characterization, and Impurity Profiling

The final purity of the active pharmaceutical ingredient (API) is paramount. Regulatory agencies like the FDA and EMA have strict guidelines for controlling impurities.[7]

-

Purification: The final product, isoproterenol hydrochloride, is typically purified by recrystallization.[1] The progress of the purification and the final purity are monitored using High-Performance Liquid Chromatography (HPLC).[1]

-

Impurity Profiling: Impurities can arise from starting materials, side reactions, or degradation.[7][9] It is critical to identify and control these substances.

Common Impurities in Isoproterenol Synthesis:

| Impurity Name | Structure / Origin | Reference |

| This compound | Unreacted ketone intermediate from the final reduction step. | [9] |

| Catechol | Unreacted starting material. | [7][9] |

| 2-chloro-3',4'-dihydroxyacetophenone | Unreacted intermediate from the amination step. | [7][9] |

| N-Nitroso Isoproterenol | Potential byproduct from nitrosating agents. | [7] |

Proper storage conditions are also crucial, as this compound is susceptible to degradation upon exposure to light, heat, and oxygen.[7]

Conclusion

The chemical synthesis of this compound is a well-established process, with the three-step pathway from catechol representing the most mature and industrially practiced route. The key chemical transformations—Friedel-Crafts acylation, nucleophilic amination, and catalytic hydrogenation—are robust and scalable. Recent advancements, particularly the use of ion-exchange resins during hydrogenation, have significantly improved impurity control and process efficiency. While racemic this compound is still in use, the future of its synthesis will likely focus on more widespread adoption of asymmetric methods to produce the more potent (R)-enantiomer directly, enhancing therapeutic efficacy and reducing patient exposure to the less active isomer.

References

-

GPATINDIA. (2020, March 16). ISOPROTERENOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

- Google Patents. (2018).

- Google Patents. (2019). WO2019150381A1 - A stable pharmaceutical composition and process for production of isoproterenol hydrochloride injection.

-

Veeprho. Isoproterenol Impurities and Related Compound. [Link]

-

SynThink Research Chemicals. Isoproterenol EP Impurities & USP Related Compounds. [Link]

- Google Patents. (2016). CN105439842A - Synthesis method of isoprenaline drug intermediate 2,4-dihydroxy-alpha-chloroacetophenone.

- Google Patents. (2019). CN109438262A - The preparation method of isoprenaline hydrochloride.

- Google Patents. (2020).

-

PubMed. (2019). Sensitive enantioseparation and determination of isoprenaline in human plasma and pharmaceutical formulations. [Link]

-

ResearchGate. (2010). Synthesis of ( S)-(+)-sotalol and ( R)-(−)-isoproterenol via a catalytic enantioselective Henry reaction. [Link]

- Google Patents. (2012).

-

Wikipedia. Isoprenaline. [Link]

- Google Patents. (2021). US20210259994A1 - Isoproterenol Compositions and Methods.

-

PubChem. Isoproterenol. [Link]

-

ResearchGate. (1983). 38- Analytical Profile of Isoproterenol. [Link]

-

University of Bristol School of Chemistry. Salbutamol Synthesis. [Link]

- Google Books. (1988).

-

NCBI Bookshelf. (2023). Isoproterenol. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Isoprenaline Hydrochloride?. [Link]

-

PubChem. Isoprenaline Action Pathway. [Link]

-

MDPI. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

Sources

- 1. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 2. Isoprenaline - Wikipedia [en.wikipedia.org]

- 3. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ISOPROTERENOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 7. veeprho.com [veeprho.com]

- 8. US10759738B2 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. CN109438262A - The preparation method of isoprenaline hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationship of Isoproterenol

Foreword

Isoproterenol, a synthetic catecholamine, has long served as a cornerstone in the study of the adrenergic nervous system. Its potent, non-selective agonist activity at β-adrenergic receptors has not only provided therapeutic avenues for conditions like bradycardia and asthma but has also established it as an invaluable pharmacological tool.[1] Understanding the intricate relationship between its chemical structure and biological activity is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of isoproterenol, delving into the molecular determinants of its potent β-adrenergic agonism. We will dissect the molecule, examining the critical roles of its constituent parts, and provide detailed, field-proven methodologies for assessing the SAR of novel adrenergic compounds.

The Isoproterenol Molecule: A Triad of Pharmacological Significance

Isoproterenol's activity is dictated by three key structural components: the catechol ring, the ethanolamine side chain, and the N-alkyl substituent. Modification of any of these moieties can profoundly alter the compound's affinity, efficacy, and selectivity for β-adrenergic receptor subtypes.

The Catechol Moiety: The Key to High Affinity

The 3,4-dihydroxybenzene group, or catechol moiety, is a critical feature for maximal agonist activity at β-adrenergic receptors.[2] These two hydroxyl groups form essential hydrogen bonds with serine residues (specifically Ser204 and Ser207 in the β2-adrenergic receptor) within the receptor's binding pocket, anchoring the ligand and facilitating receptor activation.

The importance of the catechol hydroxyls is underscored by the following observations:

-

Removal or Replacement: Elimination of one or both hydroxyl groups dramatically reduces agonist activity. For instance, replacing the catechol group with a resorcinol structure (3,5-dihydroxy) as seen in metaproterenol, or a hydroxymethyl group at the meta-position as in salbutamol, leads to increased β2-selectivity but a decrease in overall potency compared to isoproterenol.[2]

-

Metabolic Vulnerability: The catechol moiety is a primary site for metabolism by catechol-O-methyltransferase (COMT), leading to a short duration of action.[3] Modifications that replace this group can enhance oral bioavailability and prolong the drug's effects.[2]

The Ethanolamine Side Chain: Chirality and Conformation

The ethanolamine side chain, particularly the hydroxyl group on the β-carbon, is another crucial determinant of isoproterenol's activity.

-

β-Hydroxyl Group: This hydroxyl group is essential for direct-acting sympathomimetic activity. It is believed to interact with an aspartate residue (Asp113 in the β2-receptor) in the third transmembrane domain of the receptor.[4] The stereochemistry at this carbon is critical; the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of the receptor-ligand interaction.[3]

-

α-Carbon: Substitution on the α-carbon with a small alkyl group, such as a methyl group, can decrease direct receptor activity but increases resistance to metabolism by monoamine oxidase (MAO). This modification can therefore prolong the duration of action of phenylethylamine agonists.[2]

The N-Alkyl Substituent: The Governor of Selectivity

The nature of the substituent on the amino group is a primary determinant of the selectivity of adrenergic agonists.[2]

-

Size Matters: As the bulk of the N-alkyl group increases, α-adrenergic receptor activity decreases, while β-adrenergic activity increases.[2]

This relationship underscores a fundamental principle in adrenergic SAR: the N-substituent plays a pivotal role in differentiating between α and β receptor subtypes and even between β1 and β2 receptors.

Quantifying the Structure-Activity Relationship: Experimental Approaches

The elucidation of isoproterenol's SAR is a testament to the power of rigorous pharmacological assays. Two primary in vitro techniques, radioligand binding assays and functional assays, are indispensable for characterizing the interaction of novel compounds with adrenergic receptors.

Radioligand Binding Assays: Gauging Affinity

Radioligand binding assays directly measure the affinity of a compound for a specific receptor. The principle is based on the competition between a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and an unlabeled test compound (e.g., an isoproterenol analog) for binding to the receptor.

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for β-adrenergic receptors expressed in a cell line.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest (β1 or β2).

-

Radiolabeled antagonist (e.g., [³H]-dihydroalprenolol).

-

Unlabeled test compound (isoproterenol analog).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Non-specific binding inhibitor (e.g., 10 µM propranolol).

-

96-well filter plates (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target β-adrenergic receptor subtype.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Assay buffer.

-

A fixed concentration of the radiolabeled antagonist.

-

Increasing concentrations of the unlabeled test compound.

-

For determining non-specific binding, add a high concentration of an unlabeled antagonist (e.g., propranolol).

-

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

-

Choice of Radioligand: A high-affinity, specific antagonist is chosen to ensure robust and reproducible binding.

-

Competition Format: This format allows for the determination of the affinity of unlabeled compounds.

-

Filtration: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during the separation step.

Functional Assays: Measuring Efficacy and Potency

Functional assays assess the ability of a compound to elicit a cellular response following receptor binding. For β-adrenergic receptors, which are Gs-coupled, the most common functional assay measures the accumulation of intracellular cyclic AMP (cAMP).

This protocol describes a method for determining the potency (EC₅₀) and efficacy (Emax) of an isoproterenol analog in stimulating cAMP production.

Materials:

-

Whole cells expressing the β-adrenergic receptor subtype of interest.

-

Assay medium (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test compound (isoproterenol analog).

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and add assay medium containing a PDE inhibitor. Incubate for a short period (e.g., 30 minutes) at room temperature.

-

Agonist Stimulation: Add increasing concentrations of the test compound to the wells. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Self-Validating System:

The inclusion of a standard full agonist like isoproterenol in each experiment serves as a positive control and allows for the normalization of the data, ensuring the validity of the results.

Isoproterenol Analogs: A Quantitative Look at SAR

The systematic modification of isoproterenol's structure has yielded a wealth of data on the SAR of β-adrenergic agonists. The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) of isoproterenol and key analogs at β1 and β2-adrenergic receptors.

| Compound | N-Substituent | Modification from Isoproterenol | β1 Ki (nM) | β2 Ki (nM) | β1 EC₅₀ (nM) | β2 EC₅₀ (nM) | Selectivity |

| Isoproterenol | Isopropyl | - | 61.7 | 11.8 | 191 | 52.3 | Non-selective |

| Epinephrine | Methyl | Smaller N-substituent | - | - | - | - | α, β agonist |

| Norepinephrine | Hydrogen | Smaller N-substituent | - | - | - | - | α, β1 agonist |

| Salbutamol | tert-Butyl | Larger N-substituent, modified catechol | - | - | - | ~700 | β2-selective |

| Metaproterenol | Isopropyl | Resorcinol ring | - | - | - | - | β2-selective |

Note: The exact values for Ki and EC₅₀ can vary depending on the experimental conditions and cell systems used. The data presented here are representative values from the literature.[6][7][8]

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex processes involved in isoproterenol's action.

Isoproterenol Structure and Key Moieties

Caption: Key pharmacophoric features of the isoproterenol molecule.

β-Adrenergic Receptor Signaling Pathway

Caption: The canonical Gs-cAMP signaling pathway activated by isoproterenol.

Experimental Workflow for SAR Determination

Caption: A streamlined workflow for the structure-activity relationship (SAR) analysis of isoproterenol analogs.

Conclusion: The Enduring Legacy of Isoproterenol in Drug Discovery

The structure-activity relationship of isoproterenol provides a classic and elegant example of how subtle changes in molecular architecture can translate into profound differences in pharmacological activity. The principles gleaned from studying isoproterenol and its analogs have been instrumental in the design of more selective and therapeutically useful β-adrenergic agonists and antagonists. The experimental methodologies detailed in this guide represent the gold standard for characterizing such compounds, providing a robust framework for modern drug discovery efforts. As our understanding of GPCR structure and function continues to evolve, the foundational knowledge derived from the SAR of isoproterenol will undoubtedly continue to guide the development of novel therapeutics targeting the adrenergic system.

References

-

Ariëns, E. J. (1967). THE STRUCTURE-ACTIVITY RELATIONSHIPS OF BETA ADRENERGIC DRUGS AND BETA ADRENERGIC BLOCKING DRUGS. Annals of the New York Academy of Sciences, 139(3), 606-631. [Link]

-

Leclerc, G., Rouot, B., Velly, J., & Schwartz, J. (1981). β-Adrenergic receptor antagonists. 1. Synthesis and β-adrenergic blocking activity of a series of new analogues of alprenolol and practolol. Journal of medicinal chemistry, 24(12), 1427–1433. [Link]

-

Main, B. G., & Tucker, H. (1985). Recent advances in β-adrenergic blocking agents. In Progress in Medicinal Chemistry (Vol. 22, pp. 121-164). Elsevier. [Link]

-

Patil, P. N., Miller, D. D., & Trendelenburg, U. (1974). Molecular geometry and adrenergic drug activity. Pharmacological reviews, 26(4), 323–392. [Link]

-

Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2-and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061. [Link]

-

Green, S. A., Cole, G., Jacinto, M., Innis, M., & Liggett, S. B. (1993). A polymorphism of the human beta 2-adrenergic receptor within the fourth transmembrane domain alters ligand binding and functional properties of the receptor. The Journal of biological chemistry, 268(31), 23116–23121. [Link]

-

Candelore, M. R., Deng, L., Tota, L. M., Kelly, L. J., Cascieri, M. A., & Strader, C. D. (1993). Potent and selective human beta 3-adrenergic receptor agonists. The Journal of pharmacology and experimental therapeutics, 267(3), 1437–1442. [Link]

-

Hoffmann, C., Leitz, M. R., Oberdorf-Maass, S., Lohse, M. J., & Klotz, K. N. (2004). Comparative pharmacology of human beta-adrenergic receptor subtypes. Naunyn-Schmiedeberg's archives of pharmacology, 369(2), 151–159. [Link]

-

Green, S. A., & Liggett, S. B. (1994). A polymorphism of the human beta 2-adrenergic receptor within the sixth transmembrane domain is associated with altered agonist-promoted down-regulation. The Journal of biological chemistry, 269(1), 48–53. [Link]

-

Gpatindia. (2020, March 16). ISOPROTERENOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

-

January, B., Seibold, A., Whaley, B., & McGraw, D. W. (1998). Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs. American journal of physiology. Lung cellular and molecular physiology, 275(5), L947–L954. [Link]

-

Deranged Physiology. (2024, May 17). Structure of synthetic catecholamines. Retrieved from [Link]

-

Leclerc, G. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American journal of hypertension, 2(11 Pt 2), 245S–251S. [Link]

-

Gal, J. (2020). Isoprenaline (isoproterenol): An overview of pharmacological activity, stereoselective analysis, and synthesis. Open Chemistry, 18(1), 628–647. [Link]

-

Callaerts-Vegh, Z., Evans, K. L., Dudli, V., Waelchli, R., Vangrevelinghe, E., Vifian, W., ... & Hovius, R. (2004). In vitro pharmacological properties of a series of isoprenaline derivatives. European journal of pharmacology, 506(2), 173–184. [Link]

-

StatPearls. (2023). Isoproterenol. NCBI Bookshelf. [Link]

-

Su, M., Zhu, L., Zhang, H., Xu, Y., Yang, F., Wu, L., ... & Zhang, C. (2022). Structures of β1-adrenergic receptor in complex with Gs and ligands of different efficacies. Nature communications, 13(1), 4075. [Link]

-

Wikipedia. (2023). Isoprenaline. [Link]

-

Galitzky, J., Lafontan, M., & Berlan, M. (1993). Isoproterenol interacts differently with beta-adrenoceptors in astrocytes and neurons isolated from the adult rat brain. Biochemical pharmacology, 47(2), 175–178. [Link]

-

Bai, T. R., Lam, R., & Gjevre, J. A. (1992). A comparison of beta-adrenergic receptors and in vitro relaxant responses to isoproterenol in asthmatic airway smooth muscle. American journal of respiratory cell and molecular biology, 6(6), 647–651. [Link]

-

Williams, L. T., & Lefkowitz, R. J. (1977). Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats. The Journal of biological chemistry, 252(20), 7207–7213. [Link]

Sources

- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. ISOPROTERENOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Isoprenaline - Wikipedia [en.wikipedia.org]

- 6. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Molecular Targets of Isoproterenone Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoproterenone, a potent, non-selective β-adrenergic receptor agonist, serves as a cornerstone pharmacological tool for investigating the physiological and pathophysiological consequences of sympathetic nervous system activation. Its broad utility in experimental models, from inducing cardiac hypertrophy to promoting smooth muscle relaxation, stems from its ability to trigger a cascade of well-defined downstream molecular events. This technical guide provides an in-depth exploration of the molecular targets of this compound signaling. We will dissect the canonical G-protein-coupled receptor (GPCR) pathway, detail the key protein and genetic targets, explore non-canonical signaling axes, and provide validated experimental protocols for their investigation. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately probe the multifaceted effects of β-adrenergic stimulation.

The Primary Interaction: this compound and β-Adrenergic Receptors

This compound exerts its effects by binding to β-adrenergic receptors (β-ARs), members of the GPCR superfamily.[1] While it interacts with all three subtypes (β1, β2, and β3), its physiological impact is primarily dictated by the receptor distribution in a given tissue.

-

β1-Adrenergic Receptors: Predominantly located in cardiac myocytes. Their stimulation is the primary driver of increased heart rate (chronotropy), contractility (inotropy), conduction velocity (dromotropy), and relaxation rate (lusitropy).[1]

-

β2-Adrenergic Receptors: Found in high concentrations in bronchial, gastrointestinal, uterine, and vascular smooth muscle. Their activation leads to smooth muscle relaxation.[1] They are also present in the heart, liver, and pancreas, contributing to cardiac function and metabolic regulation.[1]

-

β3-Adrenergic Receptors: Primarily expressed in adipose tissue and are involved in lipolysis and thermogenesis.

The binding of this compound induces a conformational change in the receptor, initiating the canonical signaling cascade.

The Canonical Signaling Axis: The Gs-cAMP-PKA Pathway

The most well-characterized downstream pathway for this compound is the Gs-protein-cAMP-Protein Kinase A (PKA) axis. This cascade is a classic example of signal amplification, where a single receptor-ligand binding event leads to a robust intracellular response.[2]

-

G-Protein Activation: this compound-bound β-ARs (primarily β1 and β2) act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric Gs protein. This catalyzes the exchange of GDP for GTP on the Gαs subunit.[1]

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC), a membrane-bound enzyme.

-

cAMP Production: Activated AC converts adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP).[1][3]

-

PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The now-free catalytic subunits are active and phosphorylate a multitude of downstream protein targets on serine and threonine residues.[1][2]

Key Downstream PKA Targets: From Ion Flux to Gene Expression

The functional effects of this compound are mediated by PKA's phosphorylation of a diverse set of substrate proteins. The specific targets vary by cell type, leading to tissue-specific physiological responses.

In Cardiac Myocytes: Orchestrating Contraction and Relaxation

In the heart, PKA orchestrates a coordinated enhancement of cardiac function by phosphorylating key proteins involved in calcium handling and the contractile machinery.

-

L-type Calcium Channels (LTCCs): PKA phosphorylation increases the open probability of LTCCs on the sarcolemma, leading to greater calcium influx during the action potential.[1]

-

Ryanodine Receptors (RyR2): Phosphorylation of RyR2 on the sarcoplasmic reticulum (SR) enhances their sensitivity to calcium, promoting a larger release of calcium from intracellular stores (calcium-induced calcium release).[1][4]

-

Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). PKA phosphorylation of PLN relieves this inhibition, accelerating calcium reuptake into the SR.[5] This is the molecular basis for the positive lusitropic (enhanced relaxation) effect.

-

Contractile Proteins: PKA phosphorylates Troponin I (cTnI) and Myosin-binding protein C (cMyBP-C).[5] Phosphorylation of cTnI decreases the calcium sensitivity of the myofilaments, which also contributes to faster relaxation.

In Smooth Muscle: Driving Relaxation

In bronchial and vascular smooth muscle, the β2-AR/cAMP/PKA pathway is the primary driver of relaxation.

-

Myosin Light Chain Kinase (MLCK): The critical target is MLCK. PKA-mediated phosphorylation of MLCK reduces its affinity for the calmodulin-Ca2+ complex, leading to its inactivation.[1] This prevents the phosphorylation of myosin light chains, thereby inhibiting cross-bridge formation and causing muscle relaxation.[1][6]

Transcriptional Control: The CREB Pathway

A pivotal downstream target of PKA is the cAMP Response Element-Binding Protein (CREB) , a transcription factor that regulates the expression of numerous genes.

-

Nuclear Translocation: The active PKA catalytic subunit translocates to the nucleus.

-

CREB Phosphorylation: PKA phosphorylates CREB at a key serine residue (Ser133).

-

Gene Transcription: Phosphorylated CREB recruits transcriptional coactivators, such as CBP/p300, to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription.[7]

Long-Term Effects: this compound-Induced Gene Expression Changes

Chronic or high-dose stimulation with this compound leads to significant alterations in the transcriptome, particularly in the heart, often resulting in pathological remodeling.[8]

| Gene Target | Effect of this compound | Primary Consequence | Citations |

| Atrial Natriuretic Factor (ANF/Nppa) | Upregulation | Marker of cardiac hypertrophy; promotes vasodilation and natriuresis. | [8][9][10] |

| Fibronectin (FN) | Upregulation | Extracellular matrix (ECM) protein; contributes to cardiac fibrosis. | [8][9] |

| Transforming Growth Factor-β1 (TGF-β1) | Upregulation | Key pro-fibrotic cytokine. | [8][9] |

| Skeletal α-actin (SK) | Upregulation | Re-expression of a fetal gene isoform, a hallmark of hypertrophy. | [8][9] |

| β-Myosin Heavy Chain (β-MHC) | Upregulation | Switch from α-MHC to β-MHC, associated with decreased contractility. | [8][9] |

| SERCA2a | Downregulation | Impaired calcium reuptake, contributing to diastolic dysfunction. | [8][9] |

| Myeloid differentiation factor 2 (MD2) | Upregulation | Promotes inflammatory responses, contributing to inflammatory heart failure. | [11][12][13] |

| Inhibitory G protein α-subunit (Giα-2) | Upregulation | A potential counter-regulatory mechanism to dampen adrenergic signaling. | [14] |

| Suppressor of cytokine signaling 3 (SOCS-3) | Upregulation | May mediate catecholamine-induced insulin resistance. | [15] |

These transcriptional changes collectively contribute to the development of myocyte hypertrophy and interstitial fibrosis, hallmarks of adverse cardiac remodeling.[8][16]

Non-Canonical and Crosstalk Signaling Pathways

While the Gs-cAMP-PKA axis is dominant, this compound can also trigger other signaling cascades, particularly under conditions of sustained stimulation or in specific cellular contexts.

-

PI3K/Akt Pathway: Evidence suggests that β-ARs, particularly the β2 subtype, can switch coupling from Gs to Gi proteins.[7] This can lead to the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a key signaling node involved in cell growth and survival, which can contribute to pathological hypertrophy.[7]

-

MAPK/ERK Pathway: this compound can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway through several mechanisms. This can occur via PKA-independent β-arrestin-mediated signaling or through calcium-dependent activation of the phosphatase calcineurin.[2][17][18]

-

Reactive Oxygen Species (ROS) Axis: The β-AR-cAMP-PKA pathway can induce the production of ROS.[11][12] This oxidative stress can, in turn, activate pro-inflammatory pathways, such as the MD2/TLR4/NF-κB axis, contributing to cardiac inflammation and damage.[12][13]

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Principle: This technique measures the amount of a specific mRNA transcript, allowing for the quantification of this compound-induced changes in gene expression.

Methodology:

-

Cell Culture and Stimulation:

-

Treat cells with this compound as described in Protocol 6.1. For transcriptional studies, longer time points are typically required (e.g., 0, 4, 8, 24 hours).

-

-

RNA Extraction:

-

Lyse cells directly in the culture dish using a reagent like TRIzol or a column-based RNA purification kit (e.g., RNeasy Kit).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer. Trustworthiness: High-quality, intact RNA (A260/280 ratio ~2.0) is crucial for accurate results.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., Nppa), and a SYBR Green or TaqMan probe-based master mix.

-

Run the reaction on a real-time PCR cycler.

-

Self-Validation: Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to check for genomic DNA contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Normalize the Ct value of the target gene to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Conclusion

This compound is an invaluable tool for probing the β-adrenergic signaling network. Its actions cascade from receptor binding through the canonical Gs-cAMP-PKA pathway to phosphorylate a vast array of protein targets, ultimately altering cell physiology and gene expression. Understanding these downstream molecular targets is critical for researchers in cardiovascular science, pulmonology, and pharmacology, as well as for professionals involved in the development of drugs targeting the sympathetic nervous system. The continued elucidation of both canonical and non-canonical pathways will undoubtedly uncover new therapeutic targets for a range of diseases, from heart failure to asthma.

References

- Boluyt, M. O., Long, X., Eschenhagen, T. et al. (1995).

-

Boluyt, M. O., Long, X., Eschenhagen, T. et al. (1995). Isoproterenol infusion induces alterations in expression of hypertrophy-associated genes in rat heart. PubMed. [Link]

-

Nanda, V., Pant, A., Machha, A., Sowpati, D. T., & Kumarswamy, R. (2023). Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice. Frontiers in Molecular Biosciences. [Link]

-

Mariappan, S., Kok, S. H., Lee, Y. H., et al. (2013). Early gene expression in salivary gland after isoproterenol treatment. PMC - NIH. [Link]

-

Salazar, J. H., & Tadi, P. (2023). Isoproterenol. StatPearls - NCBI Bookshelf. [Link]

-

Wang, S., Li, H., Wang, Y., et al. (2013). Isoproterenol instigates cardiomyocyte apoptosis and heart failure via AMPK inactivation-mediated endoplasmic reticulum stress. PubMed. [Link]

-

Shen, J. X., Gu, Y. T., & Yuan, M. (2006). Isoprenaline enhances local Ca2+ release in cardiac myocytes. PubMed. [Link]

-

Stemmer, P. M., & Klevitsky, R. (2000). Protein dephosphorylation rates in myocytes after isoproterenol withdrawal. PubMed. [Link]

-

Qian, J. F., Liang, S. Q., Wang, Q. Y., et al. (2023). Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure. ResearchGate. [Link]

-

Nanda, V., Pant, A., Machha, A., Sowpati, D. T., & Kumarswamy, R. (2023). Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice. OUCI. [Link]

-

Neumann, J., Gupta, R. C., Schmitz, W., & Scholz, H. (1989). Evidence for Isoproterenol-Induced Phosphorylation of Phosphatase inhibitor-1 in the Intact Heart. PubMed. [Link]

-

Varghese, P., Harrison, R. W., Lofthouse, R. A., et al. (2011). Isoproterenol Induces Vascular Oxidative Stress and Endothelial Dysfunction via a Giα-Coupled β2-Adrenoceptor Signaling Pathway. PLOS One. [Link]

-

Tanimura, A., Matsumoto, S., & Tojyo, Y. (2013). Isoproterenol and cAMP Block ERK Phosphorylation and Enhance [Ca2+]i Increases and Oxygen Consumption by Muscarinic Receptor Stimulation in Rat Parotid and Submandibular Acinar Cells. NIH. [Link]

-

Zou, Y., Yao, A., Zhu, W., et al. (2001). Isoproterenol activates extracellular signal-regulated protein kinases in cardiomyocytes through calcineurin. PubMed. [Link]

-

Qian, J. F., Liang, S. Q., Wang, Q. Y., et al. (2023). Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure. PubMed Central. [Link]

-

Xin, W., Arts, J., & Conti, M. (2008). Effects of PKA on isoproterenol (1 μM)-induced cAMP synthesis and... ResearchGate. [Link]

-

Chen, M., An, J., & Lu, Y. (2015). Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway. PubMed Central. [Link]

-

Fasshauer, M., Klein, J., Kralisch, S., et al. (2002). Isoproterenol is a positive regulator of the suppressor of cytokine signaling-3 gene expression in 3T3-L1 adipocytes. PubMed. [Link]

-

Qian, J. F., Liang, S. Q., Wang, Q. Y., et al. (2023). Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure. PubMed. [Link]

-

Müller, F. U., Boheler, K. R., Eschenhagen, T., Schmitz, W., & Scholz, H. (1993). Isoprenaline stimulates gene transcription of the inhibitory G protein alpha-subunit Gi alpha-2 in rat heart. PubMed. [Link]

-

Yoshida, T., Yamashita, M., Horiba, T., & Miyamoto, K. (2013). Kruppel-like Factor 4 Protein Regulates Isoproterenol-induced Cardiac Hypertrophy by Modulating Myocardin Expression and Activity. NIH. [Link]

-

Berg, T., & Pierce, G. N. (1979). Mechanisms of airway smooth muscle response to isoproterenol and theophylline. PubMed. [Link]

-

Somvanshi, R. K., Kumar, U. (2012). Isoproterenol induced hypertrophy and associated signaling pathways are modulated by somatostatin in H9c2 cells. PubMed. [Link]

-

Wang, L., Zhang, D., Wang, N., et al. (2017). Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway. Frontiers in Pharmacology. [Link]

Sources

- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoproterenol and cAMP Block ERK Phosphorylation and Enhance [Ca2+]i Increases and Oxygen Consumption by Muscarinic Receptor Stimulation in Rat Parotid and Submandibular Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenaline enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein dephosphorylation rates in myocytes after isoproterenol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of airway smooth muscle response to isoproterenol and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]

- 8. Isoproterenol infusion induces alterations in expression of hypertrophy-associated genes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Kruppel-like Factor 4 Protein Regulates Isoproterenol-induced Cardiac Hypertrophy by Modulating Myocardin Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoprenaline stimulates gene transcription of the inhibitory G protein alpha-subunit Gi alpha-2 in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoproterenol is a positive regulator of the suppressor of cytokine signaling-3 gene expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [ouci.dntb.gov.ua]

- 17. Isoproterenol activates extracellular signal-regulated protein kinases in cardiomyocytes through calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isoproterenol induced hypertrophy and associated signaling pathways are modulated by somatostatin in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoproterenol: A Comprehensive Profile of its Pharmacology and Toxicology for the Research Professional

Abstract

Isoproterenol, also known as isoprenaline, is a potent synthetic sympathomimetic amine that functions as a non-selective β-adrenergic receptor agonist.[1][2][3] First approved for use in the United States in 1947, its profound effects on the cardiovascular and pulmonary systems have established it as both a critical therapeutic agent and an indispensable research tool.[4] This guide provides an in-depth analysis of isoproterenol's pharmacological mechanisms, pharmacokinetic profile, and its dual role in therapeutic applications and as a model for inducing cardiac toxicity in preclinical studies. We will explore the molecular signaling pathways it activates, detail established experimental protocols for its assessment, and summarize its clinical and non-clinical toxicological profile.

Core Pharmacology